4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid
Description
4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Properties
IUPAC Name |
4-(5-fluoro-2-methylphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-2-4-10(15)7-12(8)9-3-5-11(14(17)18)13(16)6-9/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWWIBLSWOSPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689333 | |
| Record name | 5'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-61-0 | |
| Record name | 5'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated aromatic compounds as starting materials, which undergo electrophilic substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring .
Scientific Research Applications
4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxybenzoic acid moiety may also play a role in its activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylphenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
4-(5-Fluoro-2-methylphenyl)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the fluorine atom and the hydroxybenzoic acid moiety distinguishes it from other similar compounds, potentially leading to unique applications and activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
